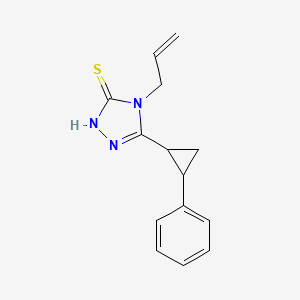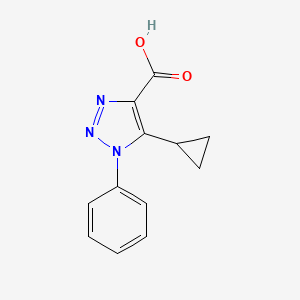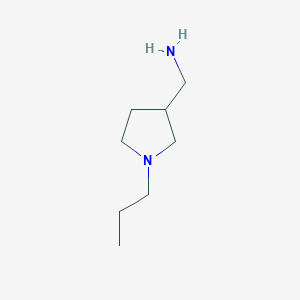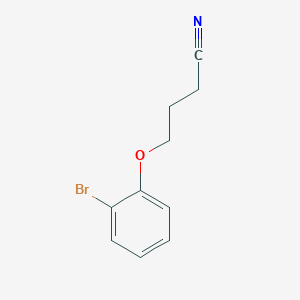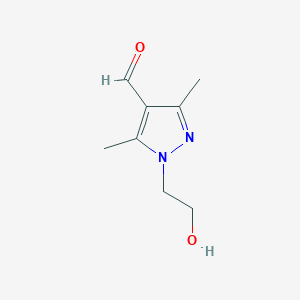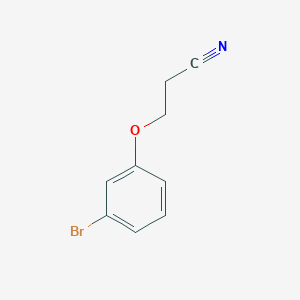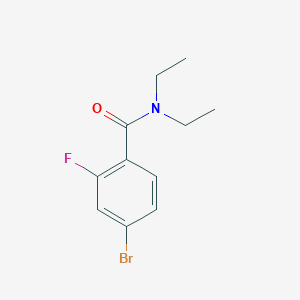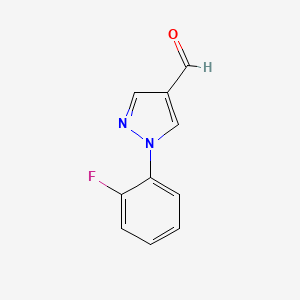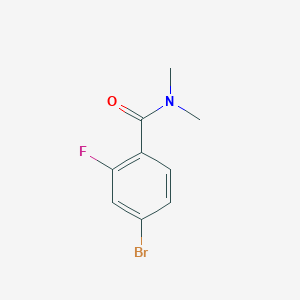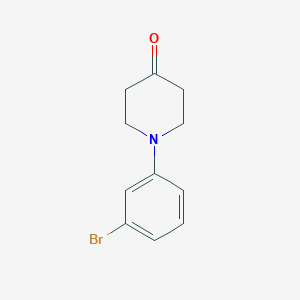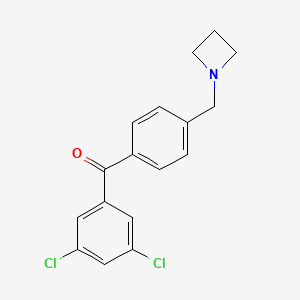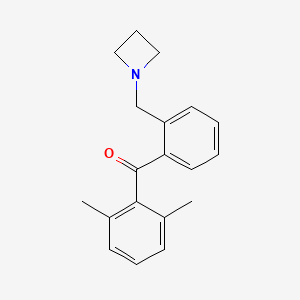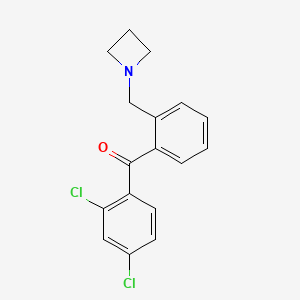![molecular formula C14H12ClN3O2 B1292985 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide CAS No. 885559-50-2](/img/structure/B1292985.png)
2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-aminobenzoic acid to form an intermediate, which is then reacted with hydrazine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological pathways.
作用机制
The mechanism of action of 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . This inhibition can affect various biochemical pathways and cellular processes, making it a valuable tool in research.
相似化合物的比较
Similar compounds to 2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide include:
4-chloro-N-(2-hydrazinocarbonyl-phenyl)-benzamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(4-hydrazinocarbonyl-phenyl)-2-chlorobenzamide: Another structurally related compound with variations in the position of the hydrazinocarbonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it particularly useful in certain research applications .
属性
IUPAC Name |
2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-4-2-1-3-11(12)14(20)17-10-7-5-9(6-8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWGYXRHUCTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
